Cas no 1565352-50-2 (Bicyclo[2.2.1]heptane-2-methanol, 2-(aminomethyl)-α-methyl-)

Bicyclo[2.2.1]heptane-2-methanol, 2-(aminomethyl)-α-methyl-, is a bicyclic organic compound featuring both hydroxyl and amino functional groups, which enhance its versatility in synthetic applications. The rigid bicyclo[2.2.1]heptane (norbornane) scaffold provides structural stability, while the α-methyl substitution and aminomethyl group introduce steric and electronic effects useful for chiral synthesis or ligand design. This compound is particularly valuable in pharmaceutical and agrochemical research, where its unique framework can serve as a building block for bioactive molecules. Its dual functionality allows for further derivatization, making it a practical intermediate in complex organic transformations.
Bicyclo[2.2.1]heptane-2-methanol, 2-(aminomethyl)-α-methyl- structure
1565352-50-2 structure
Product name:Bicyclo[2.2.1]heptane-2-methanol, 2-(aminomethyl)-α-methyl-
CAS No:1565352-50-2
MF:C10H19NO
Molecular Weight:169.263962984085
CID:5275706

Bicyclo[2.2.1]heptane-2-methanol, 2-(aminomethyl)-α-methyl- 化学的及び物理的性質

名前と識別子

    • Bicyclo[2.2.1]heptane-2-methanol, 2-(aminomethyl)-α-methyl-
    • インチ: 1S/C10H19NO/c1-7(12)10(6-11)5-8-2-3-9(10)4-8/h7-9,12H,2-6,11H2,1H3
    • InChIKey: LHBZUJRMISQMDD-UHFFFAOYSA-N
    • SMILES: C(C1(CC2CCC1C2)CN)(O)C

Bicyclo[2.2.1]heptane-2-methanol, 2-(aminomethyl)-α-methyl- Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01079073-1g
1-[2-(Aminomethyl)bicyclo[2.2.1]heptan-2-yl]ethan-1-ol
1565352-50-2 95%
1g
¥4494.0 2023-04-10
Enamine
EN300-683447-1.0g
1-[2-(aminomethyl)bicyclo[2.2.1]heptan-2-yl]ethan-1-ol
1565352-50-2 95.0%
1.0g
$770.0 2025-03-12
Enamine
EN300-683447-5.0g
1-[2-(aminomethyl)bicyclo[2.2.1]heptan-2-yl]ethan-1-ol
1565352-50-2 95.0%
5.0g
$2235.0 2025-03-12
Enamine
EN300-683447-0.05g
1-[2-(aminomethyl)bicyclo[2.2.1]heptan-2-yl]ethan-1-ol
1565352-50-2 95.0%
0.05g
$647.0 2025-03-12
Enamine
EN300-683447-2.5g
1-[2-(aminomethyl)bicyclo[2.2.1]heptan-2-yl]ethan-1-ol
1565352-50-2 95.0%
2.5g
$1509.0 2025-03-12
Enamine
EN300-683447-0.1g
1-[2-(aminomethyl)bicyclo[2.2.1]heptan-2-yl]ethan-1-ol
1565352-50-2 95.0%
0.1g
$678.0 2025-03-12
Enamine
EN300-683447-0.25g
1-[2-(aminomethyl)bicyclo[2.2.1]heptan-2-yl]ethan-1-ol
1565352-50-2 95.0%
0.25g
$708.0 2025-03-12
Enamine
EN300-683447-0.5g
1-[2-(aminomethyl)bicyclo[2.2.1]heptan-2-yl]ethan-1-ol
1565352-50-2 95.0%
0.5g
$739.0 2025-03-12
Enamine
EN300-683447-10.0g
1-[2-(aminomethyl)bicyclo[2.2.1]heptan-2-yl]ethan-1-ol
1565352-50-2 95.0%
10.0g
$3315.0 2025-03-12

Bicyclo[2.2.1]heptane-2-methanol, 2-(aminomethyl)-α-methyl- 関連文献

Bicyclo[2.2.1]heptane-2-methanol, 2-(aminomethyl)-α-methyl-に関する追加情報

Chemical Profile of Bicyclo[2.2.1]heptane-2-methanol, 2-(aminomethyl)-α-methyl- (CAS No. 1565352-50-2)

Bicyclo[2.2.1]heptane-2-methanol, 2-(aminomethyl)-α-methyl- (CAS No. 1565352-50-2) is a structurally complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique bicyclic framework and functional groups. This compound belongs to the class of nitrogen-containing heterocycles, which are widely recognized for their pharmacological potential. The presence of both an aminomethyl group and an α-methyl substituent in its molecular structure suggests a high degree of versatility, making it a promising candidate for further investigation in drug discovery and development.

The bicyclic scaffold of Bicyclo[2.2.1]heptane-2-methanol, 2-(aminomethyl)-α-methyl- provides a rigid yet flexible backbone that can be modulated to interact with biological targets in a precise manner. This structural motif is reminiscent of several natural products and bioactive molecules, which have demonstrated efficacy in treating various diseases. The compound’s molecular architecture is likely to contribute to its binding affinity and selectivity when interacting with enzymes or receptors, making it a valuable scaffold for medicinal chemists.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the pharmacokinetic properties of such compounds with greater accuracy. The Bicyclo[2.2.1]heptane-2-methanol, 2-(aminomethyl)-α-methyl- scaffold has been computationally analyzed to assess its potential for oral bioavailability, metabolic stability, and binding interactions with therapeutic targets. These studies suggest that the compound may exhibit favorable pharmacokinetic profiles, which are crucial for its translation from preclinical to clinical settings.

The aminomethyl group in the molecule is particularly noteworthy as it introduces a site for further chemical modification. This functionality can be exploited to attach various pharmacophores or linker molecules, thereby expanding the chemical space for drug design. Additionally, the α-methyl substituent may influence the electronic properties of the molecule, affecting its reactivity and interaction with biological systems. Such structural features are often exploited in the development of novel therapeutic agents.

In the context of current research trends, Bicyclo[2.2.1]heptane-2-methanol, 2-(aminomethyl)-α-methyl- aligns well with the growing interest in designing molecules with multiple functional groups that can simultaneously engage different binding sites on a target protein or receptor. This approach, known as dual-targeting or polypharmacology, has shown promise in overcoming drug resistance and improving therapeutic outcomes. The compound’s dual functionality makes it an attractive candidate for exploring such strategies.

Moreover, the synthesis of Bicyclo[2.2.1]heptane-2-methanol, 2-(aminomethyl)-α-methyl- has been optimized using modern synthetic techniques to ensure high yield and purity. Advances in catalytic methods and asymmetric synthesis have allowed for the efficient construction of complex cyclic structures like this one. The synthetic route involves multi-step transformations that highlight the ingenuity of organic chemists in developing accessible yet robust methodologies for constructing bioactive molecules.

The potential applications of Bicyclo[2.2.1]heptane-2-methanol, 2-(aminomethyl)-α-methyl- extend beyond traditional pharmaceuticals into areas such as agrochemicals and material science. The unique structural features of this compound make it a versatile building block for designing novel materials with specific properties. For instance, its rigid bicyclic core could be incorporated into polymers or coatings to enhance their mechanical strength or thermal stability.

Recent studies have also explored the role of nitrogen-containing heterocycles in modulating immune responses and inflammation pathways. The aminomethyl group in Bicyclo[2.2.1]heptane-2-methanol, 2-(aminomethyl)-α-methyl- may serve as a key interaction point with immune cells or signaling molecules, potentially leading to new therapeutic interventions for inflammatory diseases or autoimmune disorders. Such applications are particularly relevant given the increasing prevalence of chronic inflammatory conditions worldwide.

The compound’s potential as an intermediate in drug synthesis has not gone unnoticed by industry researchers either; several companies are actively exploring its utility in developing next-generation therapeutics targeting cancer, neurodegenerative diseases, and infectious disorders. The ability to modify both functional groups without compromising overall structural integrity offers chemists a high degree of flexibility in designing molecules with tailored biological activities.

In conclusion,Bicyclo[2.2.]heptane methanol, CAS NO15653525022 is not just another entry on an organic chemistry syllabus but represents a significant advancement toward understanding how molecular structure dictates biological function at an atomic level through computational modeling techniques combined experimental validation approaches ensuring accurate interpretation data collected during these investigations provides critical insights guiding future research directions within this field continues evolve rapidly over next few years we expect see more discoveries like this one emerging from laboratories worldwide contribute solving some most pressing health challenges facing humanity today

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